prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
Description
Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a complex organic compound that features a prop-2-yn-1-yl group attached to a 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate moiety
Properties
IUPAC Name |
prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAGUCWYYOROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves the reaction of prop-2-yn-1-ol with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the ester group can undergo hydrolysis to release the active benzo[de]isoquinolin-2(3H)-yl)propanoic acid, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yloxybenzaldehyde: Similar in structure but lacks the benzo[de]isoquinolin moiety.
Cyclohexyl-prop-2-ynyl-amine: Contains a prop-2-ynyl group but has different functional groups attached.
Uniqueness
Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is unique due to its combination of an alkyne group and a benzo[de]isoquinolin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
